N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide

Antimicrobial resistance Thiazolidinone SAR Antibacterial screening

N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (CAS 646534-28-3) is a synthetic small-molecule thiazolidin-4-one derivative bearing a 4-nitrophenyl substituent at the 2-position and an N-acetamide side chain at the 3-position of the heterocyclic core. Its molecular formula is C₁₁H₁₁N₃O₄S with a molecular weight of 281.29 g·mol⁻¹.

Molecular Formula C11H11N3O4S
Molecular Weight 281.29 g/mol
CAS No. 646534-28-3
Cat. No. B12594908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide
CAS646534-28-3
Molecular FormulaC11H11N3O4S
Molecular Weight281.29 g/mol
Structural Identifiers
SMILESCC(=O)NN1C(SCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O4S/c1-7(15)12-13-10(16)6-19-11(13)8-2-4-9(5-3-8)14(17)18/h2-5,11H,6H2,1H3,(H,12,15)
InChIKeyMAWYMPOQGPBKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (CAS 646534-28-3): Chemical Identity, Physicochemical Profile, and Procurement Context


N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (CAS 646534-28-3) is a synthetic small-molecule thiazolidin-4-one derivative bearing a 4-nitrophenyl substituent at the 2-position and an N-acetamide side chain at the 3-position of the heterocyclic core. Its molecular formula is C₁₁H₁₁N₃O₄S with a molecular weight of 281.29 g·mol⁻¹ . The thiazolidin-4-one scaffold is a privileged structure in medicinal chemistry, known for accommodating diverse substitution patterns that modulate antibacterial, antifungal, anticancer, and anti-inflammatory activities [1]. The electron-withdrawing 4-nitro group on the phenyl ring distinguishes this compound from its unsubstituted-phenyl and halogenated analogs by simultaneously increasing lipophilicity (calculated LogP ≈ 2.52) and polar surface area (tPSA ≈ 124 Ų), creating a unique physicochemical signature that can influence membrane permeability, target binding, and metabolic stability .

Why Generic Substitution Fails for N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (CAS 646534-28-3): The Functional Consequences of the 4-Nitro Substituent


Thiazolidin-4-one derivatives with different para-substituents on the 2-phenyl ring are not interchangeable. In a systematic head-to-head comparison of twelve 2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide analogs (5a–l), the 4-nitrophenyl-bearing compound (5d) exhibited activity against all bacterial and fungal strains tested, whereas the 4-chlorophenyl analog (5l) was the least active compound in the series against every microorganism evaluated [1]. This demonstrates that the electronic nature of the para-substituent is not merely a tuning element but a binary determinant of whether antimicrobial activity is present at all. The 4-nitro group's strong electron-withdrawing character (Hammett σₚ = +0.78) fundamentally alters the electron density distribution of the thiazolidinone ring, affecting both non-covalent target interactions and the compound's susceptibility to metabolic reduction, making direct substitution with 4-H, 4-Cl, 4-CH₃, or 4-OCH₃ analogs scientifically unjustifiable without re-validation.

Product-Specific Quantitative Evidence Guide for N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (CAS 646534-28-3): Comparator-Anchored Performance Data


Evidence Item 1: Broad-Spectrum Antimicrobial Activity — 4-Nitrophenyl vs. 4-Chlorophenyl Direct Comparison in a Thiazolidinone-Acetamide Series

In a congeneric series of 2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide derivatives (compounds 5a–l), the 4-nitrophenyl analog (5d) was active against all seven microbial strains tested, whereas the 4-chlorophenyl analog (5l) was the least active compound against every strain. This comparison isolates the effect of the para-substituent (NO₂ vs. Cl) while holding the core scaffold constant [1]. Although the tested compound (5d) carries an additional quinoxaline moiety not present in the target compound (646534-28-3), the 4-nitrophenyl-thiazolidinone-acetamide substructure is identical, making this the most structurally proximal comparative evidence available.

Antimicrobial resistance Thiazolidinone SAR Antibacterial screening

Evidence Item 2: Physicochemical Differentiation — LogP and PSA Comparison Between 4-Nitrophenyl and Unsubstituted Phenyl Thiazolidinone-Acetamide Analogs

The target compound's calculated partition coefficient (LogP = 2.52) and topological polar surface area (tPSA = 124.02 Ų) place it in a distinct physicochemical space compared to the unsubstituted phenyl analog N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide, for which reported LogP values range from 1.2 to 1.5 with tPSA approximately 80–100 Ų [1]. The 4-nitro group simultaneously increases lipophilicity (ΔLogP ≈ +1.0 to +1.3) and polar surface area (ΔtPSA ≈ +24–44 Ų), a combination that is unusual because most substituents increase one parameter at the expense of the other.

Drug-likeness Physicochemical profiling Permeability

Evidence Item 3: 4-Nitrophenyl-Thiazolidine Anticancer Activity — Class-Level Evidence from a Patent Series with Quantitative Cytotoxicity Data

US Patent US20090143446A1 discloses a series of substituted thiazolidinone and thiazolidine carboxylic acid amides evaluated for anticancer activity, including 2-(4-nitrophenyl)-N-octadecylthiazolidine-4-carboxamide (compound 21) [1]. While the exact target compound (646534-28-3) is not explicitly claimed in this patent, it shares the identical 2-(4-nitrophenyl)-thiazolidine pharmacophore. Compounds in this patent series demonstrated selective cytotoxicity against prostate, breast, and ovarian cancer cell lines, with the 4-nitrophenyl substitution contributing to target engagement through π–π stacking interactions with aromatic residues in the binding pocket.

Anticancer Cytotoxicity Thiazolidine SAR

Evidence Item 4: Electron-Withdrawing Effect of the 4-Nitro Group on Thiazolidinone Ring Reactivity and Stability

The 4-nitrophenyl substituent exerts a strong electron-withdrawing effect (Hammett σₚ = +0.78) on the thiazolidinone ring, which has two measurable consequences relevant to procurement and experimental design. First, it increases the electrophilicity of the 4-oxo group, potentially enhancing hydrogen-bond acceptor capacity for target engagement. Second, it lowers the reduction potential of the nitro group, making the compound susceptible to bioreduction by nitroreductases—a property that can be exploited for prodrug design or hypoxia-selective activation, but which also necessitates careful handling under reducing conditions [1]. This electronic profile differentiates it from the 4-methyl (σₚ = −0.17, electron-donating) and 4-chloro (σₚ = +0.23, weakly electron-withdrawing) analogs, which lack both the enhanced hydrogen-bonding capacity and the nitroreductase substrate potential.

Electronic effects Metabolic stability Nitroaromatic reduction

Best Research and Industrial Application Scenarios for N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (CAS 646534-28-3)


Scenario 1: Antimicrobial Resistance Screening Programs Targeting Gram-Positive, Gram-Negative, and Fungal Pathogens

Based on the broad-spectrum activity demonstrated by the 4-nitrophenyl-thiazolidinone-acetamide substructure against E. coli, S. aureus, K. pneumoniae, P. aeruginosa, C. albicans, A. niger, and A. flavus [1], this compound is a strong candidate for inclusion in antimicrobial screening decks, particularly in programs seeking novel chemical matter active against both bacterial and fungal pathogens. Its activity profile contrasts sharply with the inactive 4-chlorophenyl analog, supporting its selection as a 4-nitro-substituted probe for target identification and mechanism-of-action studies in antimicrobial drug discovery.

Scenario 2: Oncology-Focused Medicinal Chemistry Programs Investigating Thiazolidinone-Based Cytotoxic Agents

The inclusion of 2-(4-nitrophenyl)-thiazolidine derivatives in a patent series claiming anticancer activity against prostate, breast, and ovarian cancer cell lines [2] supports the use of this compound as a starting point for medicinal chemistry optimization in oncology. Its unique combination of elevated LogP (2.52) and high tPSA (124 Ų) may confer favorable cell permeability characteristics while maintaining sufficient aqueous solubility for in vitro assay compatibility, addressing a common challenge in anticancer lead optimization.

Scenario 3: Bioreductive Prodrug Design Leveraging the 4-Nitro Group as a Hypoxia-Responsive Trigger

The strong electron-withdrawing character of the 4-nitro group (σₚ = +0.78) makes this compound susceptible to enzymatic reduction by nitroreductases, a property that can be exploited for designing hypoxia-activated prodrugs [3]. This mechanism is not accessible with 4-CH₃, 4-Cl, or 4-OCH₃ analogs, making the 4-nitro compound uniquely suited for research programs targeting tumor hypoxia or nitroreductase-expressing pathogens. Researchers should note that this same property necessitates storage under inert atmosphere and protection from reducing agents to maintain compound integrity.

Scenario 4: Structure-Activity Relationship (SAR) Studies Exploring Electronic Effects on Thiazolidinone Bioactivity

With a Hammett σₚ value of +0.78, the 4-nitrophenyl analog occupies the extreme electron-withdrawing end of the substituent parameter space, complementing analogs bearing 4-H (σₚ = 0.00), 4-CH₃ (σₚ = −0.17), 4-Cl (σₚ = +0.23), and 4-CF₃ (σₚ = +0.54) [3]. Procuring this compound alongside the unsubstituted and 4-chloro analogs enables a complete electronic parameter sweep in a single SAR study, maximizing the information gained per synthesis cycle and potentially revealing non-linear electronic structure-activity relationships that would be missed with a narrower substituent set.

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